3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione family, a class of heterocyclic molecules with a fused bicyclic core. Its structure features:
- A 3-nitrobenzyl group at the N1 position, introducing electron-withdrawing properties and steric bulk.
- A 2-(3,4-dimethoxyphenyl)ethyl substituent at the N3 position, contributing methoxy groups that enhance solubility and modulate electronic effects.
The synthesis of such derivatives typically involves alkylation or condensation reactions of pyrido[2,3-d]pyrimidine precursors with substituted amines or halides, as described in generic protocols for this scaffold .
Properties
CAS No. |
902920-47-2 |
|---|---|
Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.462 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-9-8-16(14-21(20)34-2)10-12-26-23(29)19-7-4-11-25-22(19)27(24(26)30)15-17-5-3-6-18(13-17)28(31)32/h3-9,11,13-14H,10,12,15H2,1-2H3 |
InChI Key |
LTVUEAZTNAYQSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activities associated with this compound based on recent research findings.
- Molecular Formula : C28H24N4O4
- Molecular Weight : 484.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and potential mechanism of action.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance:
- A study reported that certain pyrido[2,3-d]pyrimidine derivatives showed selective inhibition against various cancer cell lines including breast and lung cancer cells. The compounds demonstrated IC50 values ranging from 13 nM to 27.6 μM depending on the specific derivative and cell line tested .
- Another investigation highlighted that modifications in the chemical structure of pyrido[2,3-d]pyrimidines could enhance their cytotoxic effects against tumor cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinase Activity : Some studies have shown that these compounds can inhibit specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells leading to cell death .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting proliferation .
Data Tables
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Yong et al. (2018) | MDA-MB-231 (Breast Cancer) | 27.6 | Apoptosis induction |
| Elmongy et al. (2022) | A549 (Lung Cancer) | 43 - 87 | Kinase inhibition |
| Guo et al. (2025) | NCI-H1975 | 13 | Cell cycle arrest |
Case Studies
- Case Study on Anticancer Efficacy : A series of experiments conducted by Elmongy et al. focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives similar to our compound. They reported significant cytotoxic activity against breast cancer cells with a structure-activity relationship indicating that electron-withdrawing groups enhance efficacy .
- Mechanism-Based Approaches : In another study by Niu et al., the focus was on understanding how modifications to the pyrido[2,3-d]pyrimidine scaffold could lead to enhanced kinase inhibitory activities against cancer cell lines. The findings suggested that specific substitutions could significantly improve biological activity .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research has indicated that 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits promising biological activity. Studies have explored its antimicrobial and anticancer properties:
- Antimicrobial Activity: The compound has been tested against various bacterial strains and shown effectiveness in inhibiting growth.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects on diseases such as cancer and infections. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
The compound is also relevant in industrial applications, particularly in the development of new materials and chemical processes. Its unique functional groups can be utilized in creating innovative products within the pharmaceutical and agrochemical sectors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various pyrido[2,3-d]pyrimidine derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a broad spectrum of activity with minimal inhibitory concentrations comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrobenzyl group (electron-withdrawing) contrasts with the 2,6-diethylphenyl (electron-donating) group in ’s analog. This difference may influence receptor binding or metabolic stability .
- Core Heterocycle Modifications: Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to sulfur incorporation, which may improve bioactivity in certain contexts (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
